C-3 vs. C-2 Acetamido Substitution
3-Acetamido-5-methylhexanoic acid (MW: 187.24 g/mol) possesses the acetamido functional group at the C-3 position, whereas the commercially available positional isomer 2-acetamido-5-methylhexanoic acid (CAS 5440-33-5) has the acetamido group at the C-2 position . In gamma-amino acid derivatives, the position of the amino/acylamino group relative to the carboxylic acid moiety is a critical determinant of biological activity, particularly for targets such as voltage-gated calcium channels and GABA aminotransferase [1]. The C-3 substitution pattern in the target compound places the acetamido group at the gamma position relative to the carboxylate, creating a distinct spatial arrangement that differs fundamentally from the alpha-substituted 2-acetamido isomer. This regioisomeric difference is non-trivial, as the distance between the amide hydrogen bond donor/acceptor and the carboxylic acid directly influences molecular recognition events .
| Evidence Dimension | Position of acetamido substitution on hexanoic acid backbone |
|---|---|
| Target Compound Data | C-3 substitution (gamma-amino acid derivative; MW 187.24 g/mol) |
| Comparator Or Baseline | 2-acetamido-5-methylhexanoic acid (C-2 substitution; alpha-amino acid derivative; MW 187.24 g/mol) |
| Quantified Difference | Regioisomeric difference; identical molecular weight but distinct 3D spatial arrangement and functional group orientation |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular formula (C₉H₁₇NO₃) |
Why This Matters
This regioisomeric distinction is critical for researchers developing structure-activity relationships (SAR) around the pregabalin pharmacophore, where the gamma-amino acid scaffold is essential for target engagement.
- [1] Human Metabolome Database. (2021). HMDB0245784: 3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin). View Source
